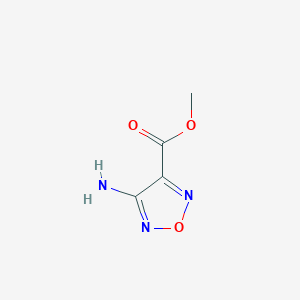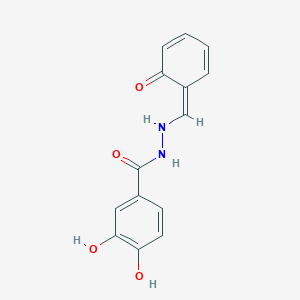
1,5-Isoquinolinediol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La 1,5-Dihidroxiisoquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Sirve como un inhibidor de la poli (ADP-ribosa) sintetasa, que es activada por óxido nítrico.
Industria: Se utiliza en la producción de tintes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la 1,5-Dihidroxiisoquinolina involucra su papel como inhibidor de la poli (ADP-ribosa) sintetasa (PARP1). Esta enzima participa en la reparación del ADN y la apoptosis. Al inhibir PARP1, la 1,5-Dihidroxiisoquinolina puede prevenir la muerte celular y proteger las neuronas del daño .
Análisis Bioquímico
Biochemical Properties
1,5-Isoquinolinediol interacts with PARP1, an enzyme that is activated by DNA breaks . It inhibits the activity of PARP1, leading to a decrease in the rate of DNA repair and an increase in cell death under conditions of oxidative stress .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It attenuates diabetes-induced NADPH oxidase-derived oxidative stress in the retina . It also suppresses the rate of replicative senescence in murine embryonic fibroblasts .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PARP1 . This inhibition leads to a decrease in the rate of DNA repair and an increase in cell death under conditions of oxidative stress . It also leads to an increase in the absolute frequency of gene targeting in the correction of the mutation at the stable integrated HSV tk gene .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to efficiently suppress the rate of replicative senescence in murine embryonic fibroblasts at a concentration of 0.1 µM without resulting in cell death . The appearance of abnormal nuclei and accumulation of β-galactosidase in the cytoplasm were inhibited by daily treatment with this compound .
Metabolic Pathways
Given its role as a PARP1 inhibitor, it is likely that it interacts with enzymes involved in DNA repair and apoptosis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La 1,5-Dihidroxiisoquinolina se puede sintetizar mediante varios métodos. Otro método incluye la condensación de cinamaldehído con hidroxilamina, seguida de calentamiento con pentóxido de fósforo .
Métodos de producción industrial
La producción industrial de 1,5-Dihidroxiisoquinolina a menudo implica el uso de catalizadores metálicos o procesos sin catalizador en agua. Estos métodos tienen como objetivo proporcionar rutas de producción eficientes y sostenibles .
Análisis De Reacciones Químicas
Tipos de reacciones
La 1,5-Dihidroxiisoquinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas.
Reducción: Las reacciones de reducción pueden convertirla en derivados dihidro.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en diferentes posiciones del anillo de isoquinolina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes como el ácido clorhídrico para la protonación y agentes oxidantes como el permanganato de potasio para las reacciones de oxidación .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen quinonas, dihidroisoquinolinas y varias isoquinolinas sustituidas .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a la 1,5-Dihidroxiisoquinolina incluyen:
Isoquinolina: El compuesto padre sin grupos hidroxilo.
Quinolina: Un isómero estructural de la isoquinolina.
1,4-Dihidroxiisoquinolina: Otro derivado hidroxilado de la isoquinolina.
Singularidad
La 1,5-Dihidroxiisoquinolina es única debido a su patrón de hidroxilación específico, que imparte propiedades químicas y actividades biológicas distintas. Su capacidad para inhibir PARP1 y sus efectos neuroprotectores la diferencian de otros derivados de la isoquinolina .
Propiedades
IUPAC Name |
5-hydroxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUJIPVWTMGYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199505 | |
| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5154-02-9 | |
| Record name | 1,5-Isoquinolinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydroxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-isoquinolinediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Isoquinolinediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)





![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)



